Caramiphen edisylate is a synthetic compound primarily recognized for its role as a cholinergic antagonist. It is utilized in the treatment of Parkinson's disease and serves as a cough suppressant and nasal decongestant, particularly in combination with phenylpropanolamine for managing seasonal respiratory conditions. Its therapeutic applications extend to neuroprotection and as an antidote for organophosphate poisoning, highlighting its significance in both medical and pharmaceutical research .
Caramiphen edisylate is derived from the esterification of 1-phenylcyclopentane-1-carboxylic acid with 2-(diethylamino)ethanol, followed by reaction with ethane-1,2-disulfonic acid. This compound is commercially available and can be sourced from various chemical suppliers.
In terms of chemical classification, caramiphen edisylate falls under the category of anticholinergic agents. It specifically acts as an M1 receptor antagonist, which influences cholinergic signaling pathways in the central nervous system.
The synthesis of caramiphen edisylate involves several key steps:
The synthesis process demands careful control of reaction conditions to optimize yield and purity. Industrial production methods mirror these laboratory techniques but are scaled up to meet pharmaceutical standards, ensuring rigorous quality control throughout the process.
Caramiphen edisylate features a complex molecular structure characterized by various functional groups that contribute to its pharmacological properties. The molecular formula is C18H24N2O4S, and it has a molecular weight of approximately 364.46 g/mol.
The structural analysis reveals key components:
Caramiphen edisylate is involved in several chemical reactions:
Caramiphen edisylate functions primarily as an M1 receptor antagonist. By blocking these receptors, it inhibits cholinergic transmission, which can lead to reduced muscle spasms and decreased secretion of mucus in respiratory passages. This mechanism underlies its applications in treating respiratory conditions and its potential neuroprotective effects in Parkinson's disease .
Caramiphen edisylate has diverse scientific applications:
Its anticholinergic properties also make it valuable in the development of new pharmaceuticals aimed at various neurological and respiratory disorders.
Caramiphen edisylate (chemical name: 2-(diethylamino)ethyl 1-phenylcyclopentanecarboxylate edisylate) is a synthetic compound with the molecular formula C₁₈H₂₇NO₂ • C₂H₆O₄S and a molecular weight of 289.419 g/mol for the free base [5]. The structure comprises a phenyl-substituted cyclopentane carboxylate core linked to a diethylaminoethyl ester group. The edisylate salt (ethane disulfonate) enhances water solubility and stability, facilitating pharmaceutical formulation [3].
The synthesis follows a multi-step pathway:
Table 1: Key Structural Properties of Caramiphen Edisylate
Property | Description |
---|---|
Molecular Formula | C₂₀H₃₃NO₆S |
IUPAC Name | 2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate ethanedisulfonate |
Core Pharmacophore | 1-Phenylcyclopentanecarboxylate with tertiary amine side chain |
Salt Former | Ethane disulfonic acid |
Stereochemistry | Racemic mixture; chiral center at cyclopentane C1 position |
Absorption: Caramiphen edisylate exhibits moderate oral bioavailability (~40-50%) in mammals due to first-pass metabolism. Intravenous and intramuscular routes provide higher systemic exposure, with peak plasma concentrations occurring within 30 minutes post-administration [7].
Distribution: The drug readily crosses the blood-brain barrier (BBB), evidenced by its central effects against organophosphate-induced seizures. Its volume of distribution (Vd) in rats exceeds total body water, suggesting extensive tissue binding. Brain-to-plasma concentration ratios reach 2:1, attributed to moderate lipophilicity (logP ≈ 2.8) [3] [7].
Metabolism: Hepatic pathways dominate:
Excretion: Renal clearance accounts for 60-70% of elimination, primarily as metabolites. Biliary excretion contributes to fecal elimination. The elimination half-life (t₁/₂) is estimated at ~2.5 hours in rodents [7].
Table 2: Pharmacokinetic Parameters of Caramiphen Edisylate
Parameter | Value (Estimated) | Notes |
---|---|---|
Bioavailability | 40-50% (oral) | Species-dependent; lower in humans |
Plasma Protein Binding | ~65% | Primarily albumin |
Brain Penetration | High (Brain:Plasma = 2:1) | Facilitated by moderate lipophilicity |
Primary Metabolism | Hydrolysis + CYP Oxidation | Major metabolites: desethyl derivatives & acid |
Elimination Route | Renal (60-70%) | Metabolites predominantly |
Half-life (t₁/₂) | ~2.5 hours | Based on rodent models |
Caramiphen edisylate displays complex polypharmacology, primarily targeting cholinergic and glutamatergic systems:
Muscarinic Receptors:
NMDA Receptors:
Nicotinic Receptors:Caramiphen antagonizes nicotine-induced convulsions (ED₅₀ = 7.8 mg/kg in mice) through mixed competitive/non-competitive mechanisms [1] [3].
Table 3: Receptor Binding Profile of Caramiphen Edisylate
Receptor | Affinity (Kᵢ/IC₅₀) | Selectivity Ratio | Functional Effect |
---|---|---|---|
Muscarinic M1 | 1.2 nM | M1/M2 = 26:1 | Competitive antagonism |
Muscarinic M2 | 31.2 nM | M1/M3 = 6:1 | Weak antagonism |
NMDA Receptor | 25 nM | N/A | Non-competitive channel blockade |
Nicotinic α4β2 | ~1 μM | N/A | Mixed antagonism |
Sigma-1 | 25 nM | N/A | Modulation of Ca²⁺ channels |
Caramiphen edisylate exhibits weak reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
Reversibility Kinetics:
Table 4: Cholinesterase Inhibition Profile of Caramiphen
Parameter | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
---|---|---|
IC₅₀ | >100 μM | >150 μM |
Inhibition Type | Reversible, competitive | Reversible, competitive |
Recovery Half-time | <5 minutes | <10 minutes |
Physiological Impact | Negligible at therapeutic doses | Negligible at therapeutic doses |
Neurochemical Interactions:In organophosphate (OP) poisoning, caramiphen counteracts OP-induced downregulation of AMPA receptors in hippocampal neurons, preserving synaptic plasticity [3] [7]. This effect is independent of cholinesterase reactivation and instead linked to NMDA receptor modulation and calcium influx suppression [4] [8].
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1